![molecular formula C10H15NO B112172 2-(4-Aminophenyl)-2-methylpropan-1-ol CAS No. 18755-56-1](/img/structure/B112172.png)
2-(4-Aminophenyl)-2-methylpropan-1-ol
Overview
Description
This compound, “2-(4-Aminophenyl)-2-methylpropan-1-ol”, is an organic molecule that contains an amino group (-NH2) attached to a phenyl ring (a variant of benzene), and a hydroxyl group (-OH) attached to a carbon atom, which is also attached to a methyl group (-CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the amino and hydroxyl groups to the benzene ring and the carbon chain, respectively. This could potentially be achieved through a series of substitution reactions, although the exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, a common structural feature in organic compounds, would likely contribute to the compound’s overall stability. The amino and hydroxyl groups could form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The amino and hydroxyl groups in this compound are both functional groups that can participate in various chemical reactions. For example, the amino group can act as a base, accepting a proton to form a positively charged ammonium ion. The hydroxyl group can act as both a base and an acid, able to donate or accept a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and hydroxyl groups could make this compound more soluble in polar solvents like water. These groups could also allow the compound to form hydrogen bonds with other molecules .Scientific Research Applications
Chemical Modification of Silk Fibroin
2-(4-Aminophenyl)-2-methylpropan-1-ol: has been utilized in the chemical modification of silk fibroin. This process aims to tailor the overall hydrophilicity and structure of silk, which can be crucial for biomedical applications such as tissue engineering and drug delivery systems .
Polycondensation Reactions
This compound serves as a reagent in polycondensation reactions. Polycondensation is a form of polymerization that links monomers into polymers through a condensation reaction. The resulting polymers have potential applications in creating new materials with specific mechanical and chemical properties .
Synthesis of 4-Aminostyrene
The compound is used in the synthesis of 4-aminostyrene , which is a building block for various polymers and copolymers. These materials are of interest due to their electrical conductivity and potential use in electronic devices .
Functionalization of Graphene Nanoplatelets
2-(4-Aminophenyl)-2-methylpropan-1-ol: is involved in the functionalization of graphene nanoplatelets. Graphene, known for its exceptional electrical, thermal, and mechanical properties, can be modified to enhance its compatibility with other materials, expanding its applications in nanotechnology and materials science .
Medicinal Chemistry
In medicinal chemistry, open-chain, flexible alicyclic amine derivatives of this motif are explored for their therapeutic potential. They are investigated as hits in drug discovery and as appealing screening compounds for various diseases .
Preparation of Ordered Poly (Amide-Ester)
The compound is used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester). These polymers can be arranged in a head-to-head (H-H) or tail-to-tail (T-T) configuration, which affects their physical properties and could be significant for industrial applications .
Research in Therapeutic Targets
It is also part of ongoing research into new bioactive 2-phenethylamines. These studies aim to discover compounds with potential therapeutic benefits, contributing to the development of new medications and treatments .
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to exhibit a membrane perturbing as well as intracellular mode of action . This suggests that these compounds may interact with the bacterial cell membrane, leading to its permeabilization and subsequent cell death .
Biochemical Pathways
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to interact with the bacterial cell membrane, suggesting that they may affect pathways related to cell membrane integrity and function .
Pharmacokinetics
A study on a similar compound, a synthetic dichloro-substituted aminochalcone, has shown that it rapidly and quantitatively reverts to its parent amine in mice, rats, and dogs in vivo . This suggests that similar compounds may have favorable bioavailability.
Result of Action
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to cause cell death in bacteria, suggesting that they may have a bactericidal effect .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its activity in living organisms .
properties
IUPAC Name |
2-(4-aminophenyl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZLVWUOAINLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619822 | |
Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-2-methylpropan-1-ol | |
CAS RN |
18755-56-1 | |
Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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